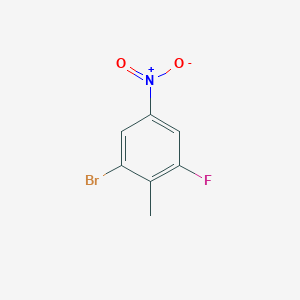

2-Bromo-6-fluoro-4-nitrotoluene

Descripción

Significance of 2-Bromo-6-fluoro-4-nitrotoluene in Contemporary Organic Synthesis and Research

This compound is a polysubstituted aromatic compound that has emerged as a significant intermediate in modern organic synthesis. Its importance is highlighted by its application in the preparation of pharmaceutical compounds. chemicalbook.com Specifically, it serves as a key intermediate in the synthesis of Remibrutinib, a drug candidate under clinical development for the treatment of chronic urticaria. chemicalbook.com The specific arrangement of the bromo, fluoro, and nitro groups on the toluene (B28343) ring provides a synthetically useful handle for further chemical modifications, making it a valuable precursor for constructing more complex molecules.

The synthesis of this compound itself has been a subject of study, with methods developed for its preparation from commercially available starting materials like 4-fluoro-2-nitrotoluene (B1294404). chemicalbook.com The presence of multiple reactive sites on the molecule allows for a range of chemical transformations, underscoring its versatility as a building block in synthetic chemistry.

Below is a table summarizing some of the key chemical properties of this compound:

| Property | Value |

| CAS Number | 502496-33-5 scbt.com |

| Molecular Formula | C₇H₅BrFNO₂ scbt.com |

| Molecular Weight | 234.02 g/mol scbt.com |

| Physical Form | Liquid cymitquimica.com |

| Boiling Point | 259.4±35.0 °C (Predicted) chemdad.com |

| Density | 1.696±0.06 g/cm³ (Predicted) chemdad.com |

Historical Context and Evolution of Research on Substituted Toluene Derivatives

Research into substituted toluene derivatives, particularly nitrotoluenes, has a long history intertwined with the development of the chemical industry. Initially, nitrotoluenes were primarily used in the production of explosives and as intermediates for dyes, such as azo and sulfur dyes. nih.govnih.gov The nitration of toluene, a fundamental reaction in organic chemistry, produces a mixture of isomers, and early research focused on their separation and individual properties. iarc.fracs.org

Over time, the scope of research expanded to include a wider variety of substituted toluenes, including halogenated derivatives. The introduction of halogens into the toluene ring was found to modulate the chemical and biological properties of these compounds. google.com This led to their exploration in the synthesis of agricultural chemicals and pharmaceuticals. nih.govchembk.com The study of substituted toluenes has evolved from basic synthesis and characterization to more sophisticated applications, driven by a deeper understanding of reaction mechanisms and the influence of substituents on reactivity. vaia.comncert.nic.in Modern research continues to explore the potential of these compounds, for instance, in the development of new bioactive molecules and in understanding biological processes such as the transcriptional regulation of nitroaromatic compound degradation pathways. nih.gov

Scope and Research Objectives for this compound Investigations

The primary focus of research on this compound is centered on its utility as a synthetic intermediate. The main objective is to leverage its unique chemical structure for the efficient synthesis of high-value target molecules, particularly in the pharmaceutical industry. chemicalbook.com

Key research objectives for investigations involving this compound include:

Optimization of Synthetic Routes: A significant area of research is the development of efficient and scalable methods for the synthesis of this compound. This involves the strategic selection of starting materials and reagents to maximize yield and purity. chemicalbook.com For example, one documented synthesis involves the bromination of 4-fluoro-2-nitrotoluene using N-bromosuccinimide in the presence of sulfuric acid and trifluoroacetic acid. chemicalbook.com

Application in Medicinal Chemistry: The principal application driving research on this compound is its role as a precursor to pharmacologically active molecules. chemicalbook.com Its use in the synthesis of Remibrutinib is a prime example of this objective. chemicalbook.com

Exploration of Novel Reactions: The multifunctionality of this compound makes it a candidate for exploring novel chemical transformations. Research may focus on the selective reaction of its different functional groups to create a diverse range of derivatives.

Investigation of Potential Biological Activity: While primarily used as an intermediate, related structures such as 2-bromo-4-fluoro-6-nitrophenol (B1271563) have been investigated for their potential agricultural applications, including bactericidal and herbicidal activities. google.com This suggests that a secondary research objective could be the investigation of the intrinsic biological properties of this compound itself or its close derivatives.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-bromo-3-fluoro-2-methyl-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c1-4-6(8)2-5(10(11)12)3-7(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTWYQLDIZKUNNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207110-34-7 | |

| Record name | 2-Bromo-6-fluoro-4-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 6 Fluoro 4 Nitrotoluene

Established Synthetic Pathways and Precursors

Traditional synthesis of 2-Bromo-6-fluoro-4-nitrotoluene relies on multi-step sequences starting from readily available substituted toluenes. The key challenge lies in controlling the regioselectivity of the halogenation and nitration steps, as the directing effects of the substituents on the aromatic ring can lead to mixtures of isomers.

Bromination of 4-Fluoro-2-nitrotoluene (B1294404)

A direct and effective method for synthesizing the target compound is the electrophilic bromination of 4-Fluoro-2-nitrotoluene. In this pathway, the electron-rich aromatic ring of the starting material is attacked by an electrophilic bromine source. The existing methyl (-CH₃) and fluoro (-F) groups are ortho-, para-directing activators, while the nitro (-NO₂) group is a meta-directing deactivator. The bromine atom is directed to the position that is ortho to both the methyl and fluoro groups and meta to the nitro group, which corresponds to the desired C-6 position.

A common reagent for this transformation is N-Bromosuccinimide (NBS) in the presence of a strong acid catalyst, such as concentrated sulfuric acid. The acid protonates NBS, increasing the electrophilicity of the bromine atom and facilitating the substitution reaction on the moderately deactivated ring.

Table 1: Representative Reaction Conditions for Bromination of 4-Fluoro-2-nitrotoluene

| Reagents | Catalyst/Solvent | Temperature | Reaction Time |

|---|

Nitration Reactions of Halogenated Toluene (B28343) Derivatives

An alternative approach involves the nitration of a pre-halogenated toluene derivative, such as 2-Bromo-6-fluorotoluene. The success of this method depends critically on the regioselectivity of the nitration step. The methyl group and the fluorine atom are ortho, para-directing, while the bromine atom is also an ortho, para-director, albeit a deactivating one. The directing effects combine to favor the introduction of the nitro group at the C-4 position, which is para to the methyl group and ortho to the bromine atom.

Conventional nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. cerritos.edumasterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. cerritos.edu

Research into the nitration of fluorotoluenes has shown that solid acid catalysts can offer a cleaner, more selective, and environmentally friendly alternative to the traditional mixed-acid process.

Diazotization and Halogenation Approaches

Multi-step synthetic routes involving diazotization offer a versatile method for introducing halogen substituents onto an aromatic ring with high specificity. organic-chemistry.org This approach typically begins with a substituted aniline (B41778) (an aminotoluene derivative). For the synthesis of this compound, a plausible precursor would be an aminofluoronitrotoluene.

The core of this method is the Sandmeyer reaction . wikipedia.orgorganic-chemistry.org The process involves:

Diazotization : The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0–5 °C) to form a diazonium salt. organic-chemistry.org The diazonium group (-N₂⁺) is an excellent leaving group.

Halogenation : The diazonium salt is then treated with a copper(I) halide, such as copper(I) bromide (CuBr). wikipedia.orgnih.gov This facilitates the replacement of the diazonium group with a bromine atom, releasing nitrogen gas. wikipedia.org

This pathway provides excellent regiochemical control because the position of the bromine atom is determined by the initial position of the amino group on the precursor molecule. A patent describes a process for preparing related compounds like 2-nitro-4-bromotoluene from p-toluidine through nitration, diazotization, and a bromo-substitution reaction. google.com

Advanced Synthetic Approaches and Innovations

Recent advancements in synthetic chemistry have focused on improving the efficiency, selectivity, and environmental footprint of these synthetic routes. Innovations include the development of highly selective catalysts and novel reagent systems.

Regioselective Nitration Strategies for Toluene Systems

Controlling the regioselectivity of nitration is a significant challenge in aromatic chemistry. While conventional methods often yield a mixture of ortho, meta, and para isomers, modern strategies aim to enhance the yield of the desired isomer. uncw.edu

One of the most promising innovations is the use of shape-selective solid acid catalysts, particularly zeolites. uncw.edubibliotekanauki.pl Zeolites are microporous aluminosilicates with a well-defined channel structure. When toluene or its derivatives diffuse into the zeolite pores, the spatial constraints of the channels can influence the orientation of the electrophilic attack. This "shape selectivity" can significantly favor the formation of the less sterically hindered para-isomer over the ortho-isomer. uncw.edu Studies on the nitration of toluene have shown that zeolite catalysts can dramatically alter the product distribution compared to conventional methods. uncw.edu

Table 2: Comparison of Isomer Distribution in Toluene Nitration

| Method | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) |

|---|---|---|---|

| Conventional (Mixed Acid) | ~57 | ~4 | ~39 |

| Zeolite-Assisted | ~18 | <1 | ~82 |

Data based on general findings for toluene nitration. uncw.edu

Selective Bromination Techniques Utilizing N-Bromosuccinimide (NBS) and Other Reagents

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for bromination in organic synthesis. wikipedia.org It serves as a convenient and safer source of electrophilic bromine compared to liquid Br₂. Its selectivity can be finely tuned by the choice of solvent and catalyst.

For the bromination of deactivated or moderately activated aromatic rings, NBS is often used in conjunction with a strong protic acid like H₂SO₄ or a Lewis acid. acs.org This combination enhances the electrophilicity of the bromine. Research has demonstrated that NBS in concentrated sulfuric acid is an effective system for the monobromination of highly deactivated aromatic compounds under mild conditions. acs.org

Innovations in this area include:

Solid-State Bromination : Performing the reaction with NBS in the solid state can lead to exclusive nuclear bromination (on the ring) with high product selectivity, which can be lost when the reaction is carried out in a melt or in solution. researchgate.net

Use of Ionic Liquids : The use of ionic liquids as a reaction medium for NBS bromination has been shown to provide a simple, rapid, and efficient method for regioselective monobromination of activated aromatic compounds. researchgate.netnih.gov

Photochemical Methods : For benzylic (side-chain) bromination, the Wohl-Ziegler reaction uses NBS with a radical initiator or light. wikipedia.org While not directly applicable for the synthesis of this compound (which requires ring bromination), recent developments in continuous flow photochemistry offer precise control over reaction conditions, minimizing byproducts and improving safety and scalability. wuxiapptec.com

These advanced techniques offer greater control over reaction outcomes, leading to higher yields of the desired product and simpler purification procedures.

Multi-step Reaction Sequences for Complex Molecular Architectures

This compound serves as a pivotal building block in the multi-step synthesis of more complex molecules. Its utility stems from the differential reactivity of its functional groups, which allows for selective transformations. For instance, the nitro group can be reduced to an amine, which can then undergo a variety of condensation or coupling reactions. The bromine atom is susceptible to displacement or can participate in cross-coupling reactions, such as Suzuki or Stille couplings, to form new carbon-carbon bonds. The fluorine atom, while generally less reactive, influences the electronic properties of the aromatic ring and can play a role in the biological activity of the final product.

A common synthetic strategy involves the initial preparation of a substituted nitrotoluene, followed by the introduction of the bromo and fluoro groups. For example, a multi-step sequence for a related compound, 2-bromo-6-nitrotoluene, starts from 2-methyl-3-nitroaniline. This precursor undergoes a Sandmeyer reaction, where the amino group is diazotized and subsequently replaced by a bromine atom using cuprous bromide. This is then followed by further functionalization. To incorporate the fluorine atom, a similar strategy could be envisioned starting from a fluorinated aniline precursor.

While specific, detailed multi-step reaction sequences starting from this compound to produce complex, named molecules are not extensively documented in publicly available literature, its structural motifs are present in various patented compounds, suggesting its role as a key intermediate. The general principle involves leveraging the existing functional groups to build complexity. For example, the nitro group can be reduced to an aniline, which then can be acylated or used in the formation of heterocyclic rings. The bromine atom can be used in palladium-catalyzed cross-coupling reactions to introduce aryl, alkyl, or other functionalities.

Optimization of Reaction Conditions and Process Parameters

The efficient synthesis of this compound is highly dependent on the careful optimization of reaction conditions. Key parameters that are typically fine-tuned include the choice of solvent, reaction temperature, and duration, as well as the use of catalysts to enhance yield and regioselectivity.

Influence of Solvent Systems on Yield and Selectivity

The choice of solvent can significantly impact the outcome of the bromination and nitration steps in the synthesis of this compound. The solvent's polarity, ability to solvate reactants and intermediates, and its boiling point all play crucial roles.

For the nitration of a related compound, 2-bromo-4-fluorophenol, chloroform has been used as a solvent. jackwestin.com The use of a non-polar solvent like chloroform can help to control the reaction rate and minimize the formation of by-products. In the context of fluorination reactions, which are often a key step in the synthesis of fluorinated aromatics, greener solvents such as dihydrolevoglucosenone (Cyrene), cyclopentanone, and γ-valerolactone (GVL) are being explored as alternatives to more toxic polar aprotic solvents like N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).

In bromination reactions, the solvent can influence the regioselectivity. For the bromination of p-nitrotoluene, solvents such as acetonitrile and 1-butanol have been investigated in electrochemical methods. The solvent choice can affect the solubility of the reactants and the stability of the reactive intermediates, thereby influencing the position of bromination on the aromatic ring. The following table summarizes the effect of different solvents on the yield of a side-chain bromination product of 4-nitrotoluene in an electrochemical process.

| Solvent | Current Density (A/dm²) | Yield (%) |

|---|---|---|

| Acetonitrile | 3 | 75 |

| Acetonitrile | 5 | 82 |

| Acetonitrile | 7 | 65 |

| 1-Butanol | 3 | 55 |

| 1-Butanol | 5 | 62 |

| 1-Butanol | 7 | 43 |

While this data is for a related compound, it illustrates the significant role of the solvent system in optimizing reaction outcomes.

Temperature and Time Control in Reaction Progression

Temperature and reaction time are critical parameters that must be carefully controlled to ensure the desired product is obtained in high yield and purity. These parameters often determine whether a reaction is under kinetic or thermodynamic control, which can affect the regioselectivity of the substitution patterns on the aromatic ring. libretexts.orgwikipedia.orglibretexts.orgmasterorganicchemistry.com

In the nitration of 2-bromo-4-fluorophenol, the reaction is initially carried out at room temperature, followed by warming to 40-80°C for a specific duration. jackwestin.com This temperature profile suggests an initial period of controlled reaction followed by a period of elevated temperature to drive the reaction to completion. For the Sandmeyer reaction, a common method for introducing a bromine atom onto an aromatic ring, the temperature is typically kept low (0-5°C) during the diazotization step to prevent the decomposition of the unstable diazonium salt. chemicalbook.com The subsequent reaction with cuprous bromide is then often heated to ensure complete conversion. chemicalbook.com

The duration of the reaction is also crucial. Insufficient reaction time can lead to incomplete conversion of the starting material, while excessively long reaction times can result in the formation of degradation products or unwanted side reactions. The progress of the reaction is often monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time.

Catalytic Applications in Bromination and Nitration Protocols

Catalysts play a vital role in enhancing the efficiency and selectivity of bromination and nitration reactions. In the bromination of p-nitrotoluene, Lewis acids such as antimony tribromide and ferric bromide have been used as catalysts. frontiersin.org The choice of catalyst can influence whether the bromination occurs on the aromatic ring or on the methyl group (side-chain). frontiersin.org For instance, ferric bromide tends to favor ring bromination. frontiersin.org

In the nitration of fluorotoluenes, solid acid catalysts have shown promise in providing high regioselectivity and cleaner reaction profiles compared to traditional mixed-acid nitration. nbinno.com Catalysts such as Fe/Mo/SiO2, MoO3/SiO2, and H-beta have been studied for the nitration of fluorotoluene isomers. nbinno.com These solid catalysts are often more environmentally friendly and can be recycled, making the process more sustainable. nbinno.com The acidity of the catalyst is a key factor in its activity and selectivity. nbinno.com

The following table presents data on the nitration of 2-fluorotoluene and 3-fluorotoluene using different solid acid catalysts, highlighting the conversion and selectivity for the major products.

| Reactant | Catalyst | Temperature (°C) | Conversion (%) | Selectivity for major product (%) | Major Product |

|---|---|---|---|---|---|

| 2-Fluorotoluene | Fe/Mo/SiO2 | 90 | 55 | 90 | 2-Fluoro-5-nitrotoluene |

| 3-Fluorotoluene | MoO3/SiO2 | 60 | 79 | 67 | 3-Fluoro-6-nitrotoluene |

| 3-Fluorotoluene | H-beta | 60 | >79 | 67 | 3-Fluoro-6-nitrotoluene |

This data underscores the potential of catalytic methods to control the outcome of the synthesis of substituted nitrotoluenes.

Advanced Purification and Isolation Techniques for Research-Scale and Scalable Production

The purification and isolation of this compound are crucial steps to ensure the high purity required for its use as a chemical intermediate. Both research-scale and scalable production methods employ a range of purification techniques.

For research-scale purification, column chromatography is a commonly used technique. chemicalbook.com In the synthesis of a related compound, 2-bromo-6-nitrobenzyl acetate, the crude product was purified by column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent. chemicalbook.com Recrystallization is another effective method for purifying solid organic compounds. For instance, 2-bromo-4-fluoro-6-nitrophenol (B1271563) was purified by recrystallization from ethanol to yield a light yellow product. jackwestin.com

For scalable production, more advanced and efficient purification techniques are often necessary. These may include:

Preparative High-Performance Liquid Chromatography (HPLC): This technique is used for isolating and purifying compounds in larger quantities than analytical HPLC. waters.comorochem.com It offers high resolution and can be scaled up to produce significant quantities of pure material. waters.comorochem.com

Simulated Moving Bed (SMB) Chromatography: SMB is a continuous chromatographic process that is highly efficient for the separation of binary mixtures and is particularly useful for large-scale purification of fine chemicals and pharmaceuticals. orochem.comnih.gov It offers advantages in terms of higher productivity and reduced solvent consumption compared to traditional batch chromatography. orochem.comnih.gov

Scalable Crystallization Methods: Techniques such as cooling crystallization, anti-solvent crystallization, and evaporation crystallization are employed for the large-scale production of pure crystalline products. syrris.com The choice of method depends on the solubility profile of the compound and the desired crystal form. syrris.com For example, a clean synthesis of p-nitrobenzyl bromide from p-nitrotoluene has been developed that utilizes selective cold crystallization for purification, allowing for the recycling of the mother liquor and minimizing waste. researchgate.net

The selection of the most appropriate purification technique depends on factors such as the purity requirements, the scale of production, and economic considerations.

Mechanistic Insights into the Reactivity of 2 Bromo 6 Fluoro 4 Nitrotoluene

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) derivatives. However, in the case of 2-Bromo-6-fluoro-4-nitrotoluene, the benzene ring is significantly deactivated towards electrophilic attack due to the presence of three electron-withdrawing groups: the two halogens (bromo and fluoro) and the nitro group.

Directing Effects of Halogen and Nitro Substituents

The regioselectivity of an EAS reaction on a substituted benzene ring is determined by the directing effects of the existing substituents. These effects are a combination of inductive and resonance contributions.

Halogens (Bromo and Fluoro): Halogens are deactivating groups due to their strong electron-withdrawing inductive effect (-I). However, they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance (+R effect), which stabilizes the arenium ion intermediate when the electrophile attacks at the ortho or para positions. In this compound, the fluorine atom is at position 6 and the bromine atom is at position 2.

Nitro Group: The nitro group is a powerful deactivating group, acting through both a strong inductive effect (-I) and a strong resonance effect (-R). This group strongly withdraws electron density from the aromatic ring, making it much less nucleophilic. The nitro group is a meta-director, as it directs incoming electrophiles to the positions meta to it to avoid placing a positive charge on the carbon atom directly attached to the electron-withdrawing nitro group in the resonance structures of the arenium ion intermediate.

The combined influence of these substituents on the electron density of the aromatic ring in this compound is summarized in the table below.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Effect |

| Bromo | 2 | -I | +R (weak) | Deactivating | Ortho, Para |

| Fluoro | 6 | -I | +R (weak) | Deactivating | Ortho, Para |

| Nitro | 4 | -I | -R | Strongly Deactivating | Meta |

| Methyl | 1 | +I | Hyperconjugation | Activating | Ortho, Para |

Regioselectivity and Steric Effects in Electrophilic Attack

The positions available for electrophilic attack on the this compound ring are C3 and C5. The directing effects of the substituents will determine the preferred site of substitution.

The methyl group at C1 is an activating group and an ortho, para-director. The bromine at C2 and fluorine at C6 are deactivating but ortho, para-directing. The nitro group at C4 is strongly deactivating and a meta-director.

Let's analyze the directing effects for the available positions:

Position C3: This position is ortho to the bromine at C2 and meta to the nitro group at C4. It is also para to the fluorine at C6 and meta to the methyl group at C1.

Position C5: This position is para to the bromine at C2, meta to the nitro group at C4, and ortho to the fluorine at C6. It is also meta to the methyl group at C1.

Considering the powerful meta-directing effect of the nitro group, both C3 and C5 are potential sites for electrophilic attack. The ortho, para-directing effects of the halogens also point towards these positions. However, the strong deactivation of the ring by the three electron-withdrawing groups makes electrophilic aromatic substitution on this compound a challenging transformation, requiring harsh reaction conditions.

Steric hindrance also plays a crucial role. The positions ortho to the bromine (C3) and fluorine (C5) are sterically hindered. The bulky bromine atom at C2 will likely disfavor electrophilic attack at the adjacent C3 position. Similarly, the fluorine atom at C6 will sterically hinder attack at C5. Therefore, while electronically directed to C3 and C5, the reaction may be slow or require specific catalysts to overcome the high activation energy.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aromatic compounds bearing strong electron-withdrawing groups and a good leaving group. This compound is well-suited for this type of reaction.

Activation by Halogens and Nitro Groups in SNAr Processes

The presence of the strongly electron-withdrawing nitro group ortho and para to the halogen atoms is crucial for the activation of the ring towards nucleophilic attack. The nitro group stabilizes the negative charge of the Meisenheimer complex, the intermediate formed during the SNAr reaction, through resonance.

In this compound, the nitro group is at position 4, which is para to the bromine atom at position 2 and ortho to the fluorine atom at position 6. This positioning makes both halogens potential leaving groups in an SNAr reaction. The electron-withdrawing nature of the halogens themselves also contributes to the electrophilicity of the carbon atoms to which they are attached.

Impact of Nucleophile Structure on Reaction Outcomes

The outcome of an SNAr reaction on this compound will depend on the nature of the nucleophile and the relative lability of the two halogen leaving groups. Generally, in SNAr reactions, the rate-determining step is the attack of the nucleophile to form the Meisenheimer complex. The stability of this intermediate is key.

Given that the nitro group is para to the bromine and ortho to the fluorine, both are activated positions. The choice of which halogen is substituted can be influenced by the nucleophile and the reaction conditions. For instance, hard nucleophiles might favor attack at the carbon bearing the more electronegative fluorine, while softer nucleophiles might prefer to attack the carbon attached to the more polarizable bromine.

This compound is known to be an intermediate in the synthesis of Remibrutinib. chemicalbook.com In such multi-step syntheses, specific reaction conditions and nucleophiles are chosen to achieve the desired regioselective substitution.

Radical Reaction Mechanisms

There is limited specific information available in the scientific literature regarding the radical reaction mechanisms of this compound. In general, aromatic compounds can undergo radical reactions under specific conditions, such as high temperatures, UV irradiation, or in the presence of radical initiators.

For this compound, potential radical reactions could involve the homolytic cleavage of the C-Br bond, which is weaker than the C-F and C-N bonds. This could lead to the formation of an aryl radical. The methyl group could also be a site for radical abstraction, leading to a benzylic radical. However, without specific experimental data, these remain theoretical possibilities. The electron-withdrawing nature of the substituents would likely influence the stability and subsequent reactions of any radical intermediates formed.

Light-Induced Halogenation and Radical Intermediates

While direct studies on the light-induced halogenation of this compound are not extensively documented, the mechanism can be inferred from the well-established principles of free-radical halogenation of alkyl-substituted aromatic compounds. wikipedia.org This type of reaction typically occurs at the alkyl side-chain rather than on the aromatic ring itself, proceeding via a free-radical chain mechanism when initiated by UV light or heat. wikipedia.orgyoutube.com

The mechanism consists of three primary stages:

Initiation: The process begins with the homolytic cleavage of a halogen molecule (e.g., Br₂) by UV light, generating two halogen radicals (2 Br•). wikipedia.orglibretexts.org

Propagation: A bromine radical then abstracts a hydrogen atom from the methyl group of this compound. This step is favored because it forms a resonance-stabilized benzylic radical. This radical intermediate then reacts with another halogen molecule to yield the halogenated product (a benzyl (B1604629) bromide derivative) and a new halogen radical, which continues the chain reaction. libretexts.orgyoutube.com

Termination: The reaction chain concludes when two radicals combine in various ways, for instance, by the coupling of two halogen radicals or a halogen radical with a benzylic radical. youtube.com

The selectivity of halogenation is a critical factor. Bromination is significantly more selective than chlorination, favoring the abstraction of the weakest C-H bond to form the most stable radical. youtube.com In this case, the benzylic hydrogens are the most reactive sites. Fluorination is extremely reactive and difficult to control. wikipedia.org

Table 1: General Comparison of Halogen Reactivity in Free-Radical Halogenation

| Halogen | Relative Reactivity | Selectivity | Key Characteristics |

|---|---|---|---|

| Fluorine (F₂) | 108 | Low | Extremely reactive and exothermic, often leading to a mixture of products and difficult to control. wikipedia.org |

| Chlorine (Cl₂) | 1 | Moderate | Less selective than bromine, will substitute primary, secondary, and tertiary hydrogens at different rates. libretexts.org |

| Bromine (Br₂) | 7x10⁻³ | High | Highly selective for the most stable radical intermediate, making it synthetically useful for targeted halogenation. youtube.com |

Radical Nitration Processes and Stereoselectivity

The nitration of aromatic compounds like this compound is predominantly an electrophilic aromatic substitution reaction, not a free-radical process. quora.comlibretexts.org This classic reaction involves the generation of a powerful electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.comyoutube.com

The established mechanism for electrophilic aromatic nitration proceeds as follows:

Formation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the linear nitronium ion (NO₂⁺). libretexts.orgyoutube.com

Nucleophilic Attack: The π-electron system of the aromatic ring attacks the nitronium ion. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comnih.gov

Deprotonation: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring to yield the nitroaromatic product. masterorganicchemistry.com

While direct radical nitration of this specific molecule is not well-documented, free-radical nitration of aromatic compounds can be achieved under different conditions, for example, using tetranitromethane at high temperatures. researchgate.net However, such radical processes are generally less common and exhibit lower regioselectivity compared to their electrophilic counterparts, often resulting in a statistical distribution of isomers. researchgate.net

In the context of electrophilic substitution on the this compound ring, the existing substituents would direct the position of any further nitration. The methyl group is activating and ortho-, para-directing, while the bromine and fluorine atoms are deactivating but also ortho-, para-directing. libretexts.org Conversely, the nitro group is strongly deactivating and meta-directing. libretexts.org The combined influence of these groups makes further substitution challenging and would direct an incoming electrophile to the position C5 (ortho to the methyl group and meta to the nitro group). As this compound is an achiral molecule, its nitration does not involve considerations of stereoselectivity.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. For a substrate like this compound, the carbon-bromine bond is the primary site of reactivity in these transformations, as C-F bonds are significantly stronger and C-NO₂ bonds require specific catalytic systems to be activated. nih.gov

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound with an organic halide or triflate. libretexts.orgwikipedia.org While specific studies investigating the Suzuki coupling of this compound are limited, the reaction's general mechanism provides clear insights into its expected behavior.

The catalytic cycle involves three key steps: libretexts.orgwikipedia.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.

Transmetalation: The organoboron reagent (e.g., a boronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide. organic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. youtube.com

The reaction's success depends on the choice of catalyst, ligand, and base. nih.gov For ortho-substituted aryl bromides, steric hindrance can affect reaction rates, necessitating the use of bulky, electron-rich phosphine (B1218219) ligands to promote efficient oxidative addition and reductive elimination. nih.gov

Table 2: Typical Components for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Examples | Function |

|---|---|---|

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Source of the active Pd(0) catalyst. organic-chemistry.org |

| Ligand | PPh₃, P(t-Bu)₃, XPhos, SPhos | Stabilizes the palladium center and facilitates key steps in the catalytic cycle. organic-chemistry.org |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | Activates the organoboron reagent for transmetalation. organic-chemistry.org |

| Organoboron Reagent | Arylboronic acids, alkylboronic esters | Provides the nucleophilic carbon fragment for the coupling. libretexts.org |

| Solvent | Toluene (B28343), Dioxane, THF, Water | Solubilizes reactants and influences reaction kinetics. researchgate.net |

Other Cross-Coupling Methodologies for Aryl Halides

Besides the Suzuki reaction, other palladium-catalyzed methodologies are effective for coupling aryl halides and could be applied to this compound.

Stille Coupling: This reaction couples an organic halide with an organotin (stannane) reagent. organic-chemistry.orgwikipedia.org The mechanism is similar to the Suzuki coupling, but it does not require a base for transmetalation. libretexts.org While versatile and tolerant of many functional groups, a significant drawback is the toxicity of the organotin compounds. organic-chemistry.org

Negishi Coupling: This method utilizes highly reactive organozinc reagents as the nucleophilic partner. youtube.comyoutube.com The reaction is known for its high efficiency and tolerance of functional groups, even on sterically hindered substrates. organic-chemistry.orgnih.gov However, the organozinc reagents are sensitive to moisture and air. youtube.com

Heck Reaction: Unlike the previous examples, the Heck reaction forms a C-C bond by coupling an aryl halide with an alkene in the presence of a base. organic-chemistry.orglibretexts.org The mechanism involves the migratory insertion of the alkene into the aryl-palladium bond, followed by β-hydride elimination to form the substituted alkene product. libretexts.orgmdpi.com

Table 3: Comparison of Major Cross-Coupling Reactions for Aryl Halides

| Reaction | Nucleophile Source | Key Features |

|---|---|---|

| Suzuki-Miyaura | Organoboron compounds (e.g., R-B(OH)₂) | Requires a base; uses non-toxic and stable boron reagents; wide functional group tolerance. libretexts.orgwikipedia.org |

| Stille | Organotin compounds (e.g., R-SnBu₃) | Does not require a base; versatile and robust, but tin reagents are toxic. organic-chemistry.orgwikipedia.org |

| Negishi | Organozinc compounds (e.g., R-ZnCl) | Highly reactive nucleophiles; broad scope, but reagents are air and moisture sensitive. youtube.comyoutube.com |

| Heck | Alkenes (e.g., H₂C=CHR') | Couples aryl halides with alkenes to form substituted alkenes; requires a base. organic-chemistry.orglibretexts.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (FTIR and FTRaman) Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Fourier-transform Raman (FTRaman) techniques, serves as a powerful tool for identifying the functional groups and determining the molecular structure of 2-Bromo-6-fluoro-4-nitrotoluene. The vibrational modes are characteristic of the stretching and bending of specific bonds within the molecule.

Comprehensive Assignment of Fundamental Vibrational Modes

Key expected vibrational modes include:

Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Methyl Group Vibrations: The asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl group are expected around 2950 cm⁻¹ and 2870 cm⁻¹, respectively. Bending vibrations appear at lower frequencies.

Nitro Group Vibrations: The asymmetric and symmetric stretching vibrations of the NO₂ group are highly characteristic and typically appear in the ranges of 1570-1500 cm⁻¹ and 1370-1320 cm⁻¹, respectively.

Aromatic Ring Vibrations: C=C stretching vibrations within the benzene (B151609) ring are expected in the 1600-1400 cm⁻¹ region.

C-F Stretching: The carbon-fluorine stretching vibration is a strong band typically found in the 1250-1000 cm⁻¹ range.

C-Br Stretching: The carbon-bromine stretching vibration is observed at lower wavenumbers, generally in the 600-500 cm⁻¹ region.

A theoretical vibrational analysis using DFT would be required for a precise assignment of all 3N-6 (in this case, 45) fundamental vibrational modes of this compound.

Comparative Spectroscopic Studies with Related Halogenated Nitrotoluene Analogs

The vibrational spectrum of this compound can be better understood by comparing it with the spectra of related halogenated nitrotoluenes. For instance, studies on compounds like 2,6-dibromo-4-nitroaniline (B165464) and 2,4-dichloro-6-nitrophenol (B1219690) provide insights into the effects of halogen and nitro group substitution on the vibrational frequencies of the benzene ring. spectrabase.comchemicalbook.com

The analysis of p-nitrotoluene and 2,4,6-trinitrotoluene (B92697) shows characteristic intense bands for the nitro group. butlerov.comresearchgate.netnih.gov In p-nitrotoluene, the most intense band is at 1374 cm⁻¹, attributed to the stretching vibrations of the nitro group. butlerov.com For 2,4,6-trinitrotoluene, a band at 1375 cm⁻¹ is assigned to the C-N stretching vibration in phase with symmetric N-O stretching, while a band at 1604 cm⁻¹ corresponds to asymmetric N-O vibrations. butlerov.com

Furthermore, the study of various substituted toluenes reveals that interactions between the methyl group torsion and other vibrations can influence the observed spectra. flinders.edu.au The vibrational analysis of other nitrotoluenes and substituted methylbenzenes has led to the development of a modified valence force field that can be used to predict vibrational frequencies with reasonable accuracy. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H, ¹⁹F, and ¹³C, within the this compound molecule.

Proton NMR (¹H NMR) for Aromatic and Methyl Protons

The ¹H NMR spectrum of this compound is expected to show distinct signals for the methyl protons and the aromatic protons. While specific experimental data for this compound is scarce, data for a closely related isomer, identified as 1-bromo-5-fluoro-2-methyl-3-nitrobenzene (which corresponds to 2-Bromo-4-fluoro-6-nitrotoluene), shows a singlet for the methyl protons and two doublet of doublets for the aromatic protons. chemicalbook.comchemicalbook.com

For this compound, the following is anticipated:

Methyl Protons (-CH₃): A singlet is expected for the three equivalent methyl protons. Based on related structures like 2-bromo-4-nitrotoluene, this signal would likely appear around δ 2.5 ppm. chemicalbook.com

Aromatic Protons (Ar-H): The molecule has two aromatic protons at positions 3 and 5. These protons are in different chemical environments and are expected to appear as two distinct signals. The proton at position 3 would be coupled to the fluorine atom at position 6 and the proton at position 5. The proton at position 5 would be coupled to the proton at position 3. Therefore, these signals would likely appear as doublets or doublet of doublets.

Fluorine NMR (¹⁹F NMR) for Chemical Shift Analysis of Fluorine

The ¹⁹F NMR spectrum is a crucial tool for characterizing fluorine-containing compounds. For this compound, a single resonance is expected for the fluorine atom attached to the aromatic ring. The chemical shift of this fluorine signal will be influenced by the presence of the adjacent bromo and methyl groups, as well as the nitro group at the para position.

Comparative data from related compounds such as 1-bromo-4-fluorobenzene (B142099) and 1-fluoro-4-nitrobenzene (B44160) can provide an estimate for the expected chemical shift. spectrabase.comspectrabase.com The electronic effects of the substituents on the aromatic ring will determine the precise chemical shift value.

Carbon NMR (¹³C NMR) for Aromatic Ring Carbon Environments

The ¹³C NMR spectrum of this compound will display signals for each unique carbon atom in the molecule. This includes the methyl carbon and the seven carbons of the substituted benzene ring. The chemical shifts of the aromatic carbons are significantly affected by the attached substituents (Br, F, NO₂, and CH₃).

Methyl Carbon (-CH₃): A single signal is expected for the methyl carbon, typically in the range of δ 15-25 ppm.

Aromatic Carbons (Ar-C): Six distinct signals are expected for the aromatic carbons due to the unsymmetrical substitution pattern. The carbon atoms directly bonded to the electronegative substituents (Br, F, NO₂) will have their chemical shifts significantly influenced. The C-F bond will also lead to characteristic C-F coupling constants. For example, in 2-bromo-4-fluorotoluene, the carbon atoms show distinct signals reflecting the influence of the bromo and fluoro substituents. chemicalbook.com

Mass Spectrometry (MS) for Molecular Fragmentation and Isotopic Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. This information reveals the molecular weight of a compound and, through the analysis of fragment ions, provides valuable insights into its structure. While specific experimental mass spectral data for this compound is not widely available in the reviewed literature, the expected fragmentation patterns and isotopic signatures can be inferred from the behavior of related halogenated and nitrated aromatic compounds. researchgate.net

The presence of a bromine atom is a key feature that significantly influences the mass spectrum. Bromine has two stable isotopes, 79Br and 81Br, which occur in nearly a 1:1 natural abundance. libretexts.org This results in a characteristic isotopic pattern for the molecular ion (M) and any bromine-containing fragments, where two peaks of almost equal intensity are observed, separated by two m/z units (M and M+2). libretexts.org This distinctive signature is a strong indicator for the presence of a single bromine atom in a molecule.

The fragmentation of nitrotoluene isomers in mass spectrometry is complex and can be influenced by the position of the substituents. researchgate.netnih.gov Common fragmentation pathways for nitroaromatic compounds involve the loss of the nitro group or its components. researchgate.net Expected fragmentation patterns for this compound would likely include the following cleavages:

Loss of a nitro group (•NO2): This would result in a significant fragment ion corresponding to the bromo-fluorotoluene radical cation.

Loss of a nitric oxide radical (•NO): This is another common pathway for nitroaromatics, leading to a phenoxy-type cation.

Loss of a hydroxyl radical (•OH): An "ortho effect" can occur in nitrotoluenes where a hydrogen atom from the methyl group is transferred to the nitro group, leading to the elimination of a hydroxyl radical. researchgate.net

The interplay of the bromo, fluoro, and nitro substituents on the toluene (B28343) framework will dictate the relative abundance of these and other potential fragment ions, providing a unique mass spectral fingerprint for the molecule.

Predicted mass spectral data for isomers and related compounds can provide further insight. For instance, predicted collision cross-section (CCS) values, which are related to the ion's shape and size, have been calculated for adducts of related isomers like 1-bromo-5-fluoro-2-methyl-3-nitrobenzene. These theoretical values can aid in the identification of the compound in complex mixtures when analyzed by ion mobility-mass spectrometry.

Table 1: Predicted Collision Cross Section (CCS) Data for Adducts of a this compound Isomer (Note: The following data is for the isomer 1-bromo-5-fluoro-2-methyl-3-nitrobenzene and is computationally predicted.)

| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |

| [M+H]+ | 233.95606 | 141.5 |

| [M+Na]+ | 255.93800 | 145.7 |

| [M+NH4]+ | 250.98260 | 146.1 |

| [M+K]+ | 271.91194 | 147.7 |

| [M-H]- | 231.94150 | 142.2 |

| [M+Na-2H]- | 253.92345 | 144.4 |

| [M]+ | 232.94823 | 141.0 |

| [M]- | 232.94933 | 141.0 |

Data sourced from PubChemLite for 1-bromo-5-fluoro-2-methyl-3-nitrobenzene, an isomer of this compound.

X-ray Diffraction Crystallography for Solid-State Structural Determination

X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural elucidation.

As of the current literature review, a specific crystal structure determination for this compound has not been reported. However, the analysis of structurally related compounds can offer valuable insights into the expected solid-state conformation. For example, the crystal structure of 2-bromo-4,6-dinitroaniline (B162937) has been determined and provides a reference for the solid-state packing of a similarly substituted benzene ring.

The crystallographic data for 2-bromo-4,6-dinitroaniline reveals its crystal system, space group, and unit cell dimensions. This information defines the symmetry and repeating unit of the crystal lattice. While the electronic effects of an amino group differ from a methyl group and a fluorine atom, the steric influence of the bromine and nitro groups, as well as potential intermolecular interactions such as halogen bonding or π-π stacking, can be compared.

Table 2: Crystallographic Data for the Structurally Related Compound 2-Bromo-4,6-dinitroaniline (Note: This data is not for this compound but for a structurally related compound to provide comparative insight.)

| Parameter | Value |

| Compound | 2-Bromo-4,6-dinitroaniline |

| Formula | C6H4BrN3O4 |

| Crystal System | Monoclinic |

| Space Group | P 1 21/n 1 |

| Unit Cell Dimensions | |

| a (Å) | 6.6955 |

| b (Å) | 7.7720 |

| c (Å) | 16.0608 |

| α (°) | 90 |

| β (°) | 95.4182 |

| γ (°) | 90 |

| Residual Factor (R) | 0.0402 |

Data sourced from the Crystallography Open Database (COD) entry 2241173.

The determination of the crystal structure for this compound would be a valuable contribution to the chemical literature, allowing for a detailed understanding of its solid-state architecture and intermolecular forces.

Computational Chemistry and Theoretical Investigations

Ab Initio Quantum Chemical Calculations for Electronic Structure:

High-level ab initio calculations, which provide a more rigorous description of the electronic structure without empirical parameters, have not been performed for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification:

An MEP map, which illustrates the charge distribution and identifies electrophilic and nucleophilic sites for potential reactions, is not available.

Non-Linear Optical (NLO) Properties Prediction and Analysis:

There is no information on the theoretical prediction of its non-linear optical properties, which would indicate its potential for use in optoelectronic applications.

Charge Distribution and Bond Dissociation Energy Analysis

Theoretical methods, such as Density Functional Theory (DFT), are instrumental in predicting how electrons are distributed across a molecule and the energy required to break its chemical bonds. These calculations are fundamental to predicting a molecule's reactivity, stability, and potential interaction pathways.

Detailed Research Findings

For instance, computational analyses of molecules like 2-bromo-6-chloro-4-fluoroaniline (B1268482) and various nitrotoluenes have been performed using DFT methods, often with the B3LYP functional and basis sets such as 6-311++G(d,p). researchgate.netsemanticscholar.org These studies consistently show that the nitro group (-NO2) is a strong electron-withdrawing group, significantly influencing the electronic landscape of the aromatic ring. This effect leads to a redistribution of electron density, impacting the reactivity of the molecule. The charge distribution within the nitro group itself is also a critical factor, with the nitrogen atom typically bearing a positive charge and the oxygen atoms carrying negative charges. This charge separation is a key determinant of the molecule's interaction with other species. bohrium.com

The presence of halogen atoms (bromine and fluorine) further complicates the charge distribution. Halogens are electronegative and also exert electron-withdrawing inductive effects. In similar halogenated nitroaromatic compounds, it has been observed that carbon atoms bonded to halogens exhibit altered charge densities. researchgate.net

Charge Distribution Analysis

A hypothetical Mulliken charge distribution for 2-Bromo-6-fluoro-4-nitrotoluene, based on general principles observed in similar molecules, can be predicted. The strong electron-withdrawing nature of the nitro and fluoro substituents, combined with the bromo substituent, would likely lead to a significant polarization of the molecule. The carbon atoms attached to these electronegative groups would exhibit positive partial charges, while the nitro-group oxygens and the fluorine atom would be sites of negative charge.

| Atom/Group | Predicted Charge | Rationale |

| C-NO₂ | Positive | Strong electron-withdrawing effect of the nitro group. |

| C-Br | Positive | Inductive effect of the bromine atom. |

| C-F | Positive | Strong inductive effect of the fluorine atom. |

| Nitrogen (in NO₂) | Positive | Formal charge and bonding to highly electronegative oxygen atoms. |

| Oxygen (in NO₂) | Negative | High electronegativity. |

| Fluorine | Negative | Highest electronegativity among the substituents. |

| Aromatic Carbons | Varied | The overall charge on each ring carbon will be influenced by the cumulative effects of the substituents. |

| Methyl Group (CH₃) | Slightly Positive | Generally electron-donating, but its effect would be modulated by the strong withdrawing groups. |

Bond Dissociation Energy (BDE) Analysis

Bond dissociation energy is a critical parameter for predicting the thermal stability and reaction pathways of a molecule. For nitroaromatic compounds, the C-NO₂ bond is often the weakest and its cleavage is a primary step in decomposition. nih.gov The BDE is influenced by the electronic environment of the bond.

In the case of this compound, the BDE of the C-NO₂ bond would be a key indicator of its stability. The presence of other electron-withdrawing groups on the ring can influence this value. Similarly, the C-Br and C-F bond dissociation energies are important for understanding potential dehalogenation reactions. Computational studies on related hypervalent halogen compounds indicate that the nature of the halogen and the substituents significantly affects the BDE. beilstein-journals.org

Table 2: Estimated Relative Bond Dissociation Energies (BDEs) for Key Bonds in this compound (Note: This table presents a qualitative estimation based on general chemical principles, as specific calculated values for this compound were not found.)

| Bond | Estimated Relative BDE | Rationale |

| C-NO₂ | Relatively Low | Typically the most labile bond in nitroaromatic compounds, leading to decomposition. nih.gov |

| C-Br | Moderate | Generally weaker than C-F bonds but stronger than C-NO₂ bonds in similar environments. |

| C-F | High | The C-F bond is one of the strongest single bonds in organic chemistry. |

| C-H (methyl) | High | Aliphatic C-H bonds are generally strong. |

| Ring C-C | High | Aromatic C-C bonds are inherently stable due to delocalization. |

Chemical Transformations and Synthesis of Advanced Derivatives

Reduction of the Nitro Group to Amino Functionality

The conversion of the nitro group to an amino group is a pivotal transformation, yielding 2-bromo-6-fluoro-4-aminotoluene (more systematically named 3-Bromo-5-fluoro-4-methylaniline). This reaction is a cornerstone of aromatic chemistry, as anilines are crucial precursors for a vast array of dyes, polymers, and pharmaceuticals. The reduction of aryl nitro compounds can be achieved through various methods, with the choice of reagent often depending on the presence of other sensitive functional groups (chemoselectivity). wikipedia.orgscispace.com

Commonly employed methods for this reduction include catalytic hydrogenation and the use of metals in acidic media. wikipedia.orgorganic-chemistry.org For instance, catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere is a highly efficient method. wikipedia.org Alternatively, metals like iron, tin, or zinc in the presence of an acid such as hydrochloric acid are classic and cost-effective reagents for this purpose. scispace.com In some cases, sodium sulfide (B99878) solutions can be used, as demonstrated in the reduction of the related compound 2-nitro-4-bromotoluene. google.com

The reaction must be carefully controlled to avoid side reactions, such as the reduction of the fluorine or bromine substituents, although these are generally stable under many nitro reduction conditions. The resulting aniline (B41778) is a significantly more versatile intermediate, with the amino group enabling further reactions like diazotization and Sandmeyer reactions, or acylation to form amides.

Table 1: Common Reagents for Nitro Group Reduction

| Reagent System | Conditions | Notes |

|---|---|---|

| H₂, Pd/C | Hydrogen gas, often at elevated pressure | Highly efficient and clean, but requires specialized equipment. |

| Fe, HCl | Iron powder in acidic solution | A classic, cost-effective industrial method. |

| SnCl₂, HCl | Tin(II) chloride in hydrochloric acid | A common laboratory method for selective reductions. scispace.com |

| Zn, NH₄Cl | Zinc dust with ammonium (B1175870) chloride | A milder, near-neutral condition suitable for sensitive substrates. scispace.com |

Oxidation of the Methyl Group to Carboxylic Acid Derivatives

The methyl group of 2-Bromo-6-fluoro-4-nitrotoluene can be oxidized to a carboxylic acid group, yielding 2-Bromo-6-fluoro-4-nitrobenzoic acid. nih.gov This transformation introduces another valuable functional group, enabling the formation of esters, amides, and acid chlorides. The oxidation of benzylic methyl groups typically requires strong oxidizing agents due to the stability of the aromatic ring.

Potassium permanganate (B83412) (KMnO₄) in a basic or neutral solution is a powerful and common reagent for this purpose. The reaction often requires heating to proceed at a reasonable rate. chemicalbook.com For example, the closely related substrate 2-fluoro-4-nitrotoluene (B45272) is oxidized to 2-fluoro-4-nitrobenzoic acid using KMnO₄ at elevated temperatures. chemicalbook.com Other methods include oxidation with chromic acid or under catalytic conditions using molecular oxygen in the presence of cobalt or manganese salts. organic-chemistry.org A process using hydrogen peroxide and aqueous hydrogen bromide has also been described for the oxidation of fluorotoluenes. google.com The electron-withdrawing nature of the nitro and halogen groups on the ring makes the methyl group somewhat more resistant to oxidation compared to toluene (B28343) itself.

Table 2: Selected Methods for Benzylic Oxidation

| Oxidizing Agent | Conditions | Key Features |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Aqueous solution, often basic or neutral, requires heat | Strong, inexpensive, and widely used. chemicalbook.com |

| Chromic Acid (H₂CrO₄) | Generated from CrO₃ or Na₂Cr₂O₇ in H₂SO₄ | Powerful oxidant, but generates toxic chromium waste. |

| Molecular Oxygen (O₂) with Catalysts | Co/Mn salts, often with a bromide source | "Greener" approach using air as the oxidant. organic-chemistry.org |

Halogen Exchange Reactions and Their Regioselectivity

The bromine atom in this compound can be replaced through halogen-metal exchange reactions, typically using organolithium or Grignard reagents. This reaction creates a new carbon-carbon or carbon-heteroatom bond at the site of the former bromine atom. The regioselectivity of this exchange is a critical consideration. In a molecule with multiple halogens, the exchange usually occurs at the most acidic position or involves the most labile halogen.

In this specific molecule, the bromine atom is positioned between a fluorine atom and a methyl group. The strong electron-withdrawing inductive effect of the adjacent fluorine atom and the ortho-directing methyl group influence the reactivity of the C-Br bond. Studies on similar 1,2-dihaloarenes have shown that halogen-metal exchange is highly regioselective, often occurring at the position activated by adjacent electron-withdrawing groups or those with lone pairs. organic-chemistry.org Using reagents like isopropylmagnesium chloride can favor thermodynamic products and prevent unwanted side reactions. organic-chemistry.org The resulting arylmagnesium or aryllithium species is a potent nucleophile that can react with a wide range of electrophiles, such as carbon dioxide (to form a carboxylic acid), aldehydes, ketones, or nitriles, thus significantly expanding the synthetic utility of the original scaffold.

Synthesis of Biologically Active Scaffolds and Pharmaceutical Intermediates

This compound and its derivatives serve as key building blocks in the synthesis of various biologically active scaffolds and pharmaceutical intermediates. 3wpharm.com The presence of multiple, selectively addressable functional groups allows for the construction of complex molecular architectures. For instance, related fluoronitrotoluene isomers are used to prepare fluorinated indole (B1671886) compounds, which are known for their broad range of biological activities. guidechem.com The transformation of the nitro group to an amine and the oxidation of the methyl group to a carboxylic acid are common initial steps in the synthesis of more elaborate heterocyclic systems and substituted aromatic compounds used in medicinal chemistry.

The structural motif present in this compound is found within or can be used to construct molecules with therapeutic properties. After reduction of the nitro group to 2-bromo-6-fluoroaniline (B133542), this derivative becomes a valuable precursor for various pharmaceuticals. For example, 2-bromo-6-fluoroaniline is a key starting material in the synthesis of Letermovir, an antiviral drug used for the prevention of cytomegalovirus (CMV) infection. google.com

Furthermore, the aniline derivative can be used to build heterocyclic scaffolds like quinazolines. Quinazoline-based molecules are a well-established class of anti-cancer agents, with several approved drugs such as Gefitinib and Erlotinib targeting key enzymes in cancer cells. nih.gov The presence of a halogen at specific positions on the quinazoline (B50416) ring has been shown to enhance anti-cancer effects. nih.gov This highlights the potential of this compound as a starting point for the development of novel cytotoxic agents.

The core structure of this compound is highly relevant to the synthesis of modern targeted therapies. Enzalutamide, an androgen receptor inhibitor used to treat prostate cancer, is synthesized from the closely related starting material 2-fluoro-4-nitrotoluene. google.com This establishes the utility of the 2-fluoro-4-nitro-substituted toluene framework in constructing complex drug molecules. Consequently, this compound is an ideal starting material for creating novel analogues of Enzalutamide, potentially to overcome drug resistance or improve efficacy. nih.govresearchgate.net

Similarly, Remibrutinib (LOU064) is a potent and highly selective oral inhibitor of Bruton's tyrosine kinase (BTK), which is under investigation for treating various immune-mediated conditions like chronic spontaneous urticaria. nih.govnih.govnovartis.com While the exact synthesis may not be public, the development of next-generation kinase inhibitors often involves exploring a wide chemical space of substituted aromatic and heterocyclic building blocks. The unique substitution pattern of this compound makes it a candidate for the synthesis of Remibrutinib analogues or other novel BTK inhibitors, aiming for improved selectivity and pharmacological properties. patsnap.com

Applications in Advanced Materials and Chemical Science

Utilization in Specialized Polymer and Coating Synthesis for Enhanced Properties

Based on available research, there is currently no specific information detailing the utilization of 2-Bromo-6-fluoro-4-nitrotoluene in the synthesis of specialized polymers or coatings. Although its multifunctional nature suggests potential as a monomer precursor, its application in this area of materials science is not documented in publicly accessible literature. The compound is primarily noted as a building block in organic synthesis, particularly for creating more complex molecules like protein degraders. calpaclab.com

Role in Analytical Method Development and Validation, e.g., Chromatography and Spectroscopy

The characterization and purification of this compound inherently contribute to the development and validation of analytical methods. The synthesis of this compound requires rigorous analytical oversight to ensure purity and confirm its identity, which in turn relies on and helps refine chromatographic and spectroscopic techniques.

Detailed analytical procedures are employed following its synthesis. Flash chromatography is a standard method used to purify the compound, separating it from unreacted starting materials and byproducts. The successful application of this technique relies on understanding the compound's polarity and interaction with the stationary phase, data which can inform the development of chromatographic methods for other related nitroaromatic compounds.

Spectroscopic methods are essential for the structural elucidation and confirmation of this compound. uclouvain.besaylor.org Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides precise information about the chemical environment of its hydrogen atoms. For instance, ¹H NMR spectral data for the compound shows characteristic signals, such as a singlet for the methyl protons (CH₃) at approximately 2.41 ppm and distinct doublets for the aromatic protons. chemicalbook.com

Mass spectrometry is another critical tool. Predicted Collision Cross Section (CCS) data is available for various adducts of this compound. uni.lu CCS is a key physicochemical property used in ion mobility-mass spectrometry (IM-MS) that relates to the size and shape of an ion. This data is invaluable for developing new IM-MS methods, allowing for more confident identification of the compound in complex mixtures and for validating analytical workflows.

The table below summarizes key analytical data for this compound, which is instrumental in method development and validation.

| Analytical Technique | Data Type | Observed/Predicted Values | Reference |

| ¹H NMR (400 MHz, DMSO-d₆) | Chemical Shift (δ) | 2.41 (s, 3H), 7.96 (dd, 1H), 8.02 (dd, 1H) | chemicalbook.com |

| Mass Spectrometry | Monoisotopic Mass | 232.94877 Da | uni.lu |

| Mass Spectrometry | Predicted CCS ([M+H]⁺) | 141.5 Ų | uni.lu |

| Mass Spectrometry | Predicted CCS ([M-H]⁻) | 142.2 Ų | uni.lu |

| Chromatography | Purification Method | Flash Chromatography |

Application as a Standard Reference Compound in Advanced Analytical Techniques

This compound serves as a standard reference compound in various advanced analytical applications, a role supported by its availability from commercial suppliers with specified purity levels (e.g., 95% to ≥98%). calpaclab.comchemscene.com A reference standard is a highly purified and well-characterized substance used to confirm the identity and determine the concentration of other substances.

In analytical chemistry, reference standards are crucial for:

Method Validation: Ensuring that an analytical method is accurate, precise, and reproducible.

Instrument Calibration: Calibrating instruments like HPLC and GC-MS to ensure the quantitative accuracy of measurements.

Quality Control: Serving as a benchmark in quality control laboratories to verify the composition and purity of raw materials and finished products.

The availability of this compound as a commercial product for research and development purposes facilitates its use as a reference material. sigmaaldrich.commanchesterorganics.com Laboratories can use it to develop specific detection methods or to quantify its presence as an impurity in other products. For example, in the synthesis of a pharmaceutical where this compound is a starting material, a validated analytical method using a reference standard is required to ensure that its levels in the final drug product are below specified limits. The concept of using such well-documented chemicals as "authentic substances" is a cornerstone of quality assurance in analytical, clinical, and pharmaceutical research laboratories. avantorsciences.com

Emerging Research Directions and Future Perspectives

Green Chemistry Approaches and Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of chemical processes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. chemistryjournals.net For a compound like 2-Bromo-6-fluoro-4-nitrotoluene, whose synthesis can involve harsh reagents, the adoption of greener methodologies is a critical area of future research.

Current synthesis methods for related compounds often rely on traditional nitration techniques using mixed sulfuric and nitric acids and bromination with reagents like N-bromosuccinimide in strong acids. chemicalbook.comgoogle.com Future research will likely focus on developing more sustainable alternatives. This includes the use of alternative, less toxic solvents like water or ionic liquids, and the replacement of stoichiometric reagents with catalytic systems. chemistryjournals.net

A key transformation for derivatives of this compound is the reduction of the nitro group to an amine, a fundamental step in the synthesis of many fine chemicals and pharmaceuticals. beilstein-journals.org Sustainable approaches to this reduction are a major focus. Transfer hydrogenation, which uses safer hydrogen donors in place of high-pressure hydrogen gas, and metal-free reduction systems, such as the use of trichlorosilane (B8805176), represent promising green alternatives that can offer high chemoselectivity and milder reaction conditions. beilstein-journals.orgresearchgate.net Biocatalysis, using enzymes to perform specific chemical transformations, also presents a sustainable pathway for modifying nitrotoluene derivatives. chemistryjournals.net

| Green Chemistry Approach | Potential Application to this compound Synthesis/Derivatization | Benefit |

| Alternative Solvents | Replacing traditional organic solvents with water, ionic liquids, or supercritical fluids in synthesis steps. chemistryjournals.net | Reduced toxicity, volatility, and environmental impact. |

| Catalytic Reagents | Using catalytic amounts of reagents instead of stoichiometric ones for nitration, bromination, or reductions. chemistryjournals.net | Higher atom economy, reduced waste, and potential for catalyst recycling. |

| Transfer Hydrogenation | Reduction of the nitro group using hydrogen donors like formic acid or hydrazine (B178648) hydrate. researchgate.net | Avoids the need for high-pressure hydrogen gas, enhancing safety. |

| Metal-Free Reductions | Employing reagents like trichlorosilane for the reduction of the nitro group. beilstein-journals.org | Avoids heavy metal contamination in the final product and waste streams. |

| Biocatalysis | Using enzymes for selective transformations, such as oxidation or reduction reactions. chemistryjournals.net | High selectivity under mild conditions, reducing byproducts and energy consumption. |

High-Throughput Experimentation and Automated Synthesis for Libraries of Derivatives

High-Throughput Experimentation (HTE) is a transformative technology that utilizes miniaturization and parallelization to rapidly screen a large number of experimental conditions. chemrxiv.organalytical-sales.com This approach is particularly valuable for accelerating the discovery and optimization of reactions involving complex intermediates like this compound.

By employing HTE, researchers can efficiently explore a vast parameter space—including different catalysts, solvents, bases, and temperatures—to identify optimal conditions for synthesizing derivatives. youtube.com This is crucial for developing novel compounds for applications in pharmaceuticals or materials science. Automated synthesis platforms, often integrated with HTE, can then be used to generate libraries of these derivatives. nih.govwhiterose.ac.uk These libraries are essential for screening for biological activity or desired physical properties.

A specific technique, stopped-flow synthesis, combines the benefits of batch and flow chemistry, enabling automated, small-scale reactions under high pressure and temperature, which is ideal for creating diverse compound libraries with minimal reagent consumption. nih.govresearchgate.net Furthermore, the presence of a fluorine atom in the parent molecule makes derivatives amenable to ¹⁹F NMR-based screening techniques, which can be used for high-throughput binding assays against biological targets. researchgate.net The integration of automation with machine learning strategies can further enhance the efficiency of drug discovery by using experimental data to predict optimal reaction conditions and guide future experiments. whiterose.ac.uk

Computational Design and Predictive Modeling of Novel this compound Derivatives with Tailored Properties

Computational chemistry and molecular modeling have become indispensable tools for the rational design of new molecules with specific, tailored properties. By using methods like Density Functional Theory (DFT), researchers can predict the electronic structure, stability, and reactivity of hypothetical derivatives of this compound before committing resources to their synthesis. researchgate.netnih.gov

This predictive power is particularly relevant in fields like energetic materials, where the introduction of nitro groups can be systematically studied to predict properties such as detonation velocity and pressure. nih.govresearchgate.net For this compound derivatives, computational models can explore how modifications to the substituent groups would affect the molecule's properties. For example, simulations can predict how changes will impact molecular geometry, dipole moment, and polarizability, which in turn influence physical properties like melting point and mesophase behavior. mdpi.com

This in silico approach allows for the pre-screening of vast virtual libraries of potential derivatives. By predicting their properties, scientists can prioritize the synthesis of candidates that are most likely to exhibit the desired characteristics, be it for pharmaceutical, agrochemical, or material science applications. This significantly accelerates the development cycle and reduces the cost and waste associated with trial-and-error synthesis.

Exploration of Unconventional Reactivity and Novel Transformations